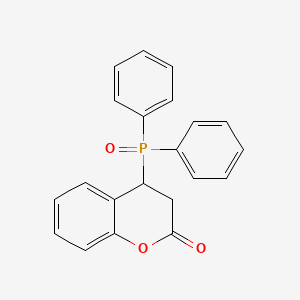![molecular formula C10H6N2O3S B14488454 2H-2lambda~6~-[1]Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione CAS No. 64077-39-0](/img/structure/B14488454.png)
2H-2lambda~6~-[1]Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-2lambda~6~-1Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione is a heterocyclic compound that features a unique fusion of benzopyran and thiadiazine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-2lambda~6~-1Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione typically involves multicomponent reactions. One efficient method includes the reaction of 2-chloroquinoline-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. This reaction proceeds via Michael addition followed by intramolecular cyclization .
Industrial Production Methods
the principles of green chemistry, such as using readily available starting materials and avoiding metal catalysts, are often applied to optimize the synthesis for industrial scales .
Chemical Reactions Analysis
Types of Reactions
2H-2lambda~6~-1Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzopyran and thiadiazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzopyrano-thiadiazine compounds .
Scientific Research Applications
2H-2lambda~6~-1Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2H-2lambda~6~-1Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of key enzymes in microbial and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzopyrano[2,3-b]quinoline: Similar in structure but lacks the thiadiazine ring.
Pyrano[2,3-c]pyrazole: Contains a pyrazole ring instead of a thiadiazine ring.
Benzopyrano[2,3-c]pyrazol-4(2H)-one: Features a pyrazol-4(2H)-one ring instead of a thiadiazine ring
Uniqueness
2H-2lambda~6~-1Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione is unique due to its fused benzopyran and thiadiazine rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new drugs and materials .
Properties
CAS No. |
64077-39-0 |
|---|---|
Molecular Formula |
C10H6N2O3S |
Molecular Weight |
234.23 g/mol |
IUPAC Name |
chromeno[4,3-c][1,2,6]thiadiazine 2,2-dioxide |
InChI |
InChI=1S/C10H6N2O3S/c13-16(14)11-5-7-6-15-9-4-2-1-3-8(9)10(7)12-16/h1-6H |
InChI Key |
SISCDDIWKCIIAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NS(=O)(=O)N=CC3=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


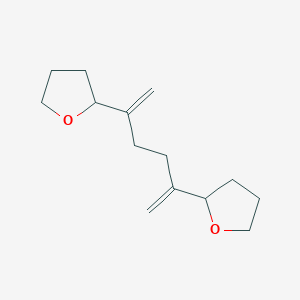
![9-Ethyl-3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14488376.png)
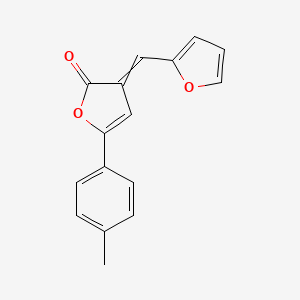
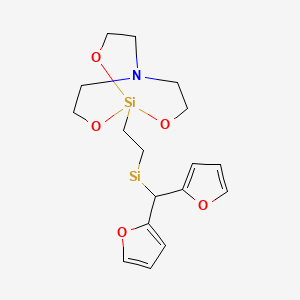
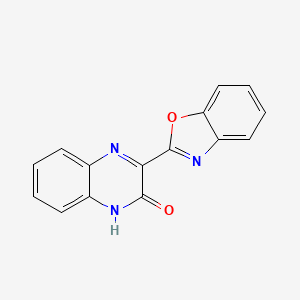
![[4-(2-Phenylethyl)octyl]benzene](/img/structure/B14488402.png)

![N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine](/img/structure/B14488412.png)
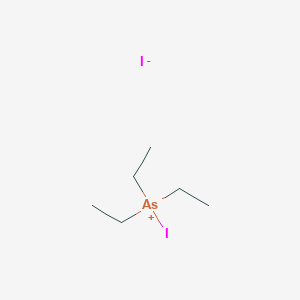
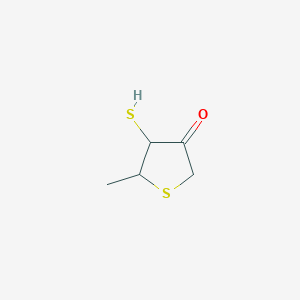

![1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B14488441.png)

